molecular formula C19H21N5O3 B11273782 N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11273782
M. Wt: 367.4 g/mol
InChI Key: RATRKNFZJZEZTH-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3,5-dimethoxyphenyl group at the N1 position and a 3,4-dimethylphenylamino moiety at the C5 position. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with known bioactive heterocycles, suggesting possible antimicrobial, anticancer, or enzyme-inhibitory properties .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-11-5-6-13(7-12(11)2)20-18-17(22-24-23-18)19(25)21-14-8-15(26-3)10-16(9-14)27-4/h5-10H,1-4H3,(H,21,25)(H2,20,22,23,24)

InChI Key

RATRKNFZJZEZTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=CC(=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: Substitution reactions can take place at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Research Findings

Recent studies have shown that related triazole compounds exhibit potent antiproliferative activity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
e4A5495.2EGFR Inhibition
e12H4604.8Apoptosis Induction

In comparative studies, these compounds have shown enhanced efficacy over standard treatments like Erlotinib in non-small cell lung cancer (NSCLC) models .

Case Study: Antitumor Efficacy in NSCLC Models

A study involving xenograft mouse models implanted with NSCLC cells reported a reduction in tumor volume by approximately 60% after four weeks of treatment with a related triazole compound at a dosage of 10 mg/kg . This significant tumor regression highlights the potential of triazole derivatives as effective anticancer agents.

Research Findings

Antimicrobial assays conducted on various bacterial and fungal strains have demonstrated that this compound exhibits selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines:

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

These findings suggest that N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide could be a viable candidate for further development in antimicrobial therapy.

Case Study: Antimicrobial Testing

In a series of antimicrobial assays on various bacterial and fungal strains, this compound exhibited selective inhibition against pathogenic organisms while maintaining low toxicity towards human cells. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The methoxy and dimethylphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Structure

The target compound’s 1,2,3-triazole core distinguishes it from pyrazole derivatives (e.g., compounds 3a–3p in ), which feature a five-membered ring with two adjacent nitrogen atoms. Triazoles exhibit greater nitrogen density, influencing electronic properties and binding interactions. For example:

  • Hydrogen Bonding : The triazole’s N-H group (if present) and carboxamide moiety offer multiple hydrogen-bonding sites, similar to pyrazole carboxamides (e.g., 3a, 3d) but with distinct spatial arrangements .
Table 1: Core Structure Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound 1,2,3-Triazole N1: 3,5-Dimethoxyphenyl; C5: 3,4-Dimethylphenylamino; C4: Carboxamide ~430 (estimated)
3a () Pyrazole N1: Phenyl; C5: 4-Cyano-1-phenyl-pyrazol-5-yl; C4: Carboxamide; C3: Methyl 403.1
5e () Pyrazole N1: 4-Methylsulfonylphenyl; C5: Benzo[1,3]dioxol-5-yl; C3: 3,5-di-tert-butyl 601.3

Substituent Effects on Physicochemical Properties

A. Aromatic Substituents
  • Halogenated Analogs: Compounds 3b (Cl) and 3d (F) exhibit higher melting points (171–183°C) than non-halogenated derivatives (e.g., 3a: 133–135°C), likely due to improved crystal packing via halogen bonding .
B. Carboxamide Linkage

The carboxamide group in the target compound mirrors pyrazole derivatives (e.g., 3a, 5e), suggesting shared synthetic routes using coupling agents like EDCI/HOBt (). However, the triazole’s smaller size may alter steric interactions in target binding compared to bulkier pyrazole derivatives .

Biological Activity

N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound based on diverse sources and recent findings.

Chemical Structure and Properties

The compound is characterized by its triazole core, which is known for various biological activities. Its structure can be represented as follows:

C19H22N4O4\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{4}

This indicates the presence of multiple functional groups that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes the findings from various research studies:

StudyCell Lines TestedIC50 (µM)Mechanism of Action
Zhang et al. (2022) HEPG2, MCF7, SW11161.18 ± 0.14Inhibition of cell proliferation
ResearchGate (2021) Various cancer lines1.95 - 4.24Thymidylate synthase inhibition
MDPI (2023) K-562 (leukemia), MDA-MB-435 (melanoma)0.67 - 0.87EGFR and Src inhibition

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin.

The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:

  • Thymidylate Synthase Inhibition : The compound has been shown to inhibit thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .
  • EGFR and Src Pathway Inhibition : It also targets epidermal growth factor receptor (EGFR) and Src kinases, which are involved in cell signaling pathways that promote tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes its efficacy:

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

Several case studies have reported on the biological activity of similar triazole derivatives:

  • Case Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their anticancer activity and found that modifications at specific positions significantly enhanced their potency against breast cancer cell lines .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazole compounds and reported promising results against both Gram-positive and Gram-negative bacteria .

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